synthesis and characterization of 1-(benzofuran-5-yl)propan-2-amine hydrochloride
synthesis and characterization of 1-(benzofuran-5-yl)propan-2-amine hydrochloride
An In-depth Technical Guide on the Synthesis and Characterization of 1-(benzofuran-5-yl)propan-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical guide on the , a substituted benzofuran compound of significant interest in neuropharmacological research. Structurally related to entactogenic compounds like MDMA, this molecule serves as a critical tool for investigating the serotonergic and dopaminergic systems.[1][2][3] This guide details a robust synthetic pathway, from commercially available precursors to the final crystalline salt, and outlines a suite of analytical techniques for its rigorous characterization. The methodologies are presented with an emphasis on the underlying chemical principles and experimental considerations, ensuring both reproducibility and a deep understanding of the process for researchers in drug discovery and development.
Introduction and Scientific Context
1-(Benzofuran-5-yl)propan-2-amine, also known as 5-APB, belongs to the benzofuran class of compounds, which are widely found in nature and are known to exhibit a broad range of biological activities, including anti-tumor, antibacterial, and antiviral properties.[4][5] The title compound, as a synthetic phenethylamine derivative, has garnered attention as a novel psychoactive substance (NPS) due to its structural similarity to 3,4-methylenedioxymethamphetamine (MDMA).[6] This structural analogy makes it a valuable research chemical for probing the mechanisms of action of entactogenic and stimulant drugs.[1][7] Understanding its synthesis and characterization is paramount for ensuring the quality and reliability of material used in preclinical studies, developing analytical standards for forensic applications, and investigating its metabolic fate.[6][8]
This guide is structured to provide not just a protocol, but a field-proven framework for the synthesis and validation of 1-(benzofuran-5-yl)propan-2-amine hydrochloride. Each step is rationalized to empower the researcher with the ability to troubleshoot and adapt the methodology as required.
Strategic Synthesis of 1-(benzofuran-5-yl)propan-2-amine hydrochloride
The synthesis of the target compound is most effectively achieved through a multi-step sequence starting from the commercially available 1-benzofuran-5-carbaldehyde.[9][10] The chosen pathway involves a Henry reaction to introduce the nitropropyl side chain, followed by a robust reduction to form the primary amine, and concluding with the formation of the stable hydrochloride salt. This route is well-established for analogous structures and offers high yields with manageable purification steps.
Synthetic Pathway Overview
The overall transformation is a three-step process designed for efficiency and scalability.
Caption: Synthetic workflow for 1-(benzofuran-5-yl)propan-2-amine HCl.
Step 1: Henry Condensation to form 5-(2-nitroprop-1-en-1-yl)benzofuran
Causality: The Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction that is ideal for creating the C2 side chain. Benzofuran-5-carbaldehyde is condensed with nitroethane in the presence of a weak base like ammonium acetate. The base deprotonates the α-carbon of nitroethane, creating a nucleophilic nitronate anion which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting nitroalkanol intermediate is typically spontaneous under the reaction conditions, yielding the conjugated nitroalkene, 5-(2-nitroprop-1-en-1-yl)benzofuran.[11][12]
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzofuran-5-carbaldehyde (1.0 eq).
-
Reagents: Add nitroethane (3.0 eq) as both reactant and solvent. To this solution, add ammonium acetate (1.2 eq) as the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) in an oil bath with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: After cooling to room temperature, remove the excess nitroethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid. Triturate the residue with cold methanol or ethanol to induce crystallization. Collect the resulting yellow crystals of 5-(2-nitroprop-1-en-1-yl)benzofuran by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.[11] The product can be further purified by recrystallization if necessary.
Step 2: Reduction of 5-(2-nitroprop-1-en-1-yl)benzofuran to the Amine Freebase
Causality: The reduction of the nitroalkene intermediate is a critical step that simultaneously reduces the nitro group to a primary amine and the alkene double bond to a single bond. While catalytic hydrogenation can be used, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is often preferred for its efficiency and high yield in this transformation.[12] LiAlH₄ provides hydride ions (H⁻) that readily reduce both functional groups.
Experimental Protocol:
-
Safety: LiAlH₄ is a highly reactive, pyrophoric reagent. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (3.0-4.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve the 5-(2-nitroprop-1-en-1-yl)benzofuran (1.0 eq) from Step 1 in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 1-(benzofuran-5-yl)propan-2-amine as an oil (the freebase). This can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.
Step 3: Formation of the Hydrochloride Salt
Causality: The amine freebase is typically an oil and can be susceptible to air oxidation. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store. The salt is formed by a simple acid-base reaction between the basic amine and hydrochloric acid.
Experimental Protocol:
-
Setup: Dissolve the crude amine freebase from Step 2 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Precipitation: While stirring, bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Continue the addition until no further precipitation is observed. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the final product, 1-(benzofuran-5-yl)propan-2-amine hydrochloride, under vacuum to yield a stable, white crystalline powder.
Comprehensive Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(benzofuran-5-yl)propan-2-amine hydrochloride. A multi-technique approach ensures a self-validating system of analysis.
Caption: Workflow for the analytical characterization of the target compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.[13] Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
| Table 1: Predicted NMR Spectral Data | |
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity |
| ¹H NMR | ~7.8-7.2 (m, Ar-H on benzofuran ring)[13], ~6.8 (d, furan H)[14], ~3.5 (m, CH-NH₃⁺), ~3.0-2.8 (m, CH₂), ~1.2 (d, CH₃) |
| ¹³C NMR | ~155-120 (Ar-C), ~145 & ~107 (furan C), ~49 (CH-NH₃⁺), ~38 (CH₂), ~18 (CH₃) |
Mass Spectrometry (MS): GC-MS analysis of the freebase (prepared by neutralizing the salt) provides both the retention time for identification and the mass spectrum for structural confirmation. The molecular ion peak and characteristic fragmentation patterns are key identifiers.[15]
| Table 2: Predicted Mass Spectrometry Data (Electron Ionization) | |
| m/z Value | Interpretation |
| 175 | [M]⁺, Molecular ion of the freebase (C₁₁H₁₃NO)[3] |
| 131 | [M - C₂H₆N]⁺, Loss of the aminopropane side chain, forming a stable benzofuranylmethyl cation. |
| 44 | [C₂H₆N]⁺, Fragment corresponding to the aminopropyl side chain (base peak).[15] |
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of the hydrochloride salt is distinct from the freebase, particularly in the N-H stretching region.
| Table 3: Key Infrared Absorption Frequencies | |
| Frequency (cm⁻¹) | Functional Group Assignment |
| ~3000-2800 | N-H stretch (primary ammonium salt) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1250 | C-O-C stretch (aryl ether in furan ring)[16] |
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of the final product. A reverse-phase method is typically employed.
Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detector set to a wavelength where the benzofuran chromophore absorbs strongly (e.g., ~245 nm and ~285 nm).
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. For use as a reference standard, purity should exceed 98%.
Physical Characterization
Melting Point: A sharp, defined melting point range is a strong indicator of high purity for a crystalline compound. The hydrochloride salt is expected to have a distinct melting point.
Solubility: The hydrochloride salt is expected to be soluble in water, methanol, and DMSO, and sparingly soluble in less polar organic solvents like dichloromethane and diethyl ether. This information is critical for preparing solutions for analytical and biological assays.
Conclusion
This guide has detailed a reliable and well-rationalized approach for the synthesis and comprehensive characterization of 1-(benzofuran-5-yl)propan-2-amine hydrochloride. By following the step-by-step protocols and understanding the chemical principles behind each procedure, researchers can confidently produce and validate this important neuropharmacological tool. The emphasis on a multi-technique characterization workflow provides a self-validating system that ensures the identity, purity, and structural integrity of the final compound, which is a prerequisite for obtaining accurate and reproducible data in scientific research.
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